molecular formula C9H12Cl3N B13534448 [2-(3,4-Dichlorophenyl)ethyl](methyl)aminehydrochloride

[2-(3,4-Dichlorophenyl)ethyl](methyl)aminehydrochloride

Cat. No.: B13534448
M. Wt: 240.6 g/mol
InChI Key: FQVMVOQJKTYYPI-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)ethylaminehydrochloride is a chemical compound with the molecular formula C9H12Cl3N It is a hydrochloride salt of a substituted phenethylamine, characterized by the presence of two chlorine atoms on the phenyl ring and a methyl group attached to the amine nitrogen

Properties

Molecular Formula

C9H12Cl3N

Molecular Weight

240.6 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-N-methylethanamine;hydrochloride

InChI

InChI=1S/C9H11Cl2N.ClH/c1-12-5-4-7-2-3-8(10)9(11)6-7;/h2-3,6,12H,4-5H2,1H3;1H

InChI Key

FQVMVOQJKTYYPI-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC(=C(C=C1)Cl)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dichlorophenyl)ethylaminehydrochloride typically involves the alkylation of [3,4-dichlorophenyl]acetonitrile with methylamine, followed by reduction and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: On an industrial scale, the production of 2-(3,4-Dichlorophenyl)ethylaminehydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

Chemistry: In organic synthesis, 2-(3,4-Dichlorophenyl)ethylaminehydrochloride is used as an intermediate for the preparation of various pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for complex molecule synthesis.

Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems. It may serve as a lead compound for the development of new drugs targeting neurological disorders.

Medicine: In medicinal chemistry, 2-(3,4-Dichlorophenyl)ethylaminehydrochloride is investigated for its potential therapeutic applications, particularly in the treatment of conditions such as depression and anxiety. Its structural similarity to known psychoactive compounds makes it a candidate for further pharmacological studies.

Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of various industrial products. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)ethylaminehydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate its pharmacological effects and therapeutic potential.

Comparison with Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethylaminehydrochloride: Similar structure with methoxy groups instead of chlorine atoms.

    2-(3,4-Dichlorophenyl)ethylaminehydrochloride: Similar structure with an ethyl group instead of a methyl group.

    2-(3,4-Dichlorophenyl)ethylamine: The free base form without the hydrochloride salt.

Uniqueness: The presence of chlorine atoms on the phenyl ring and the methyl group attached to the amine nitrogen confer unique chemical and biological properties to 2-(3,4-Dichlorophenyl)ethylaminehydrochloride. These structural features influence its reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds.

Biological Activity

2-(3,4-Dichlorophenyl)ethylamine hydrochloride, commonly referred to as DPEMA HCl, is a synthetic compound with significant implications in medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

DPEMA HCl is characterized by a dichlorophenyl group attached to an ethyl chain and connected to a methylamine moiety. The synthesis typically involves the reaction of 3,4-dichlorophenylacetone with methylamine in the presence of hydrochloric acid, yielding the hydrochloride salt for enhanced solubility and stability in pharmaceutical applications.

Biological Properties

DPEMA HCl exhibits a range of biological activities, including:

  • Antifungal Activity : Demonstrated effectiveness against various fungal strains.
  • Antibacterial Activity : Inhibitory effects on several bacterial species.
  • Antitumor Activity : Potential to inhibit tumor cell proliferation.
  • Neuroprotective Effects : Modulates neurotransmitter systems, particularly dopamine and serotonin receptors.

The biological activity of DPEMA HCl is largely attributed to its interaction with neurotransmitter receptors in the central nervous system. It functions as a ligand that modulates receptor activity, influencing neurotransmitter release and potentially altering mood and behavior. The presence of chlorine substituents enhances its binding affinity to these targets.

Case Studies and Research Findings

Several studies have explored the effects of DPEMA HCl on biological systems:

  • Neuroprotection : A study highlighted its potential as a neuroprotective agent through modulation of dopamine receptors, which could be beneficial in treating neurodegenerative diseases.
  • Antitumor Effects : Research indicated that DPEMA HCl exhibited cytotoxic effects on cancer cell lines, suggesting its utility in cancer therapy. The compound's ability to inhibit cell proliferation was linked to its interference with cellular signaling pathways involved in tumor growth .
  • Antimicrobial Activity : In vitro assays demonstrated that DPEMA HCl effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

Comparative Analysis with Related Compounds

The following table summarizes the biological activity of DPEMA HCl compared to structurally related compounds:

Compound NameStructural FeaturesBiological Activity
3,4-DichloroanilineAniline derivative with dichloro substituentsAntimicrobial and anticancer properties
2-(4-Chlorophenyl)ethylamineChlorophenyl group attached to ethylamineNeuroactive effects
N,N-Dimethyl-2-(3,4-dichlorophenyl)ethanamineDimethylated amine with similar backbonePotential antidepressant activity

This comparison highlights the unique properties of DPEMA HCl and its potential for diverse therapeutic applications due to its specific structural features.

Toxicity and Safety

While DPEMA HCl shows promise for various applications, toxicity assessments are crucial for determining safety profiles in scientific experiments. Preliminary studies suggest moderate toxicity levels; however, further research is required to establish comprehensive safety data before clinical applications can be considered.

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